molecular formula C10H15NS2 B13283686 N-(thiophen-2-ylmethyl)thian-3-amine

N-(thiophen-2-ylmethyl)thian-3-amine

Cat. No.: B13283686
M. Wt: 213.4 g/mol
InChI Key: HKWZDLWKKIASJU-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)thian-3-amine is a compound that features a thiophene ring attached to a thian-3-amine structure. Thiophene is a sulfur-containing heterocycle that is known for its aromatic properties and is widely used in various chemical and pharmaceutical applications. The presence of the thiophene ring in this compound imparts unique chemical and physical properties to the compound, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)thian-3-amine typically involves the reaction of thiophene derivatives with thian-3-amine under specific conditions. One common method is the condensation reaction between thiophene-2-carbaldehyde and thian-3-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)thian-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylmethyl)thian-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a thian-3-amine structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)thian-3-amine

InChI

InChI=1S/C10H15NS2/c1-3-9(8-12-5-1)11-7-10-4-2-6-13-10/h2,4,6,9,11H,1,3,5,7-8H2

InChI Key

HKWZDLWKKIASJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCC2=CC=CS2

Origin of Product

United States

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